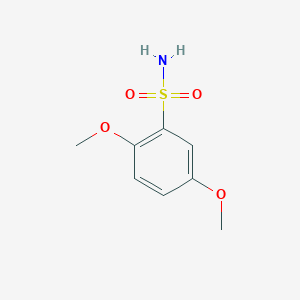

2,5-二甲氧基苯磺酰胺

描述

2,5-Dimethoxybenzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is attached to an aromatic ring, which in the case of 2,5-dimethoxybenzenesulfonamide, is further substituted with two methoxy groups at the 2nd and 5th positions.

Synthesis Analysis

The synthesis of various sulfonamide molecules, including those with substitutions on the benzenesulfonamide moiety, has been a subject of interest due to their pharmacological significance. For instance, the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves the use of different aryl groups, which can lead to different molecular conformations and supramolecular architectures . Another example is the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are synthesized by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of N-aryl-2,5-dimethoxybenzenesulfonamides has been determined, revealing different intramolecular interactions such as C-H...O and N-H...Cl, which stabilize the molecular conformation . Similarly, the molecular structure of other related compounds has been characterized by single-crystal X-ray diffraction, providing insights into the crystal packing and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their reactive functional groups. For instance, the aminohalogenation reaction has been used to synthesize novel sulfonamide compounds with potential anticancer properties . Additionally, the Mitsunobu reaction and conventional alkylation methods have been employed to synthesize N,N-disubstituted sulfonamides from 2,4-dinitrobenzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide information on the vibrational modes, molecular conformation, and electronic structure of the compounds. For example, the vibrational spectroscopic properties of nitrobenzenesulfonamides have been determined, and the effects of the nitro group on the characteristic bands in the spectra have been discussed . Additionally, the synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide has been optimized for large-scale production, highlighting the practical aspects of synthesizing sulfonamide derivatives .

科学研究应用

Sensor Development

- Heavy Metal Sensors : 2,5-Dimethoxybenzenesulfonamide derivatives, like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS), have been utilized for the development of highly efficient sensors for heavy metal ions like Co2+ in environmental and healthcare applications. These sensors exhibit high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

Crystal Structure and Pharmacology

- Supramolecular Architectures : Various N-aryl-2,5-dimethoxybenzenesulfonamides have been synthesized and studied for their crystal structures. These compounds display different supramolecular architectures, built by weak intermolecular interactions, which are important in the development of pharmacological activities (Shakuntala et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Piperidine derivatives containing 2,5-dimethoxybenzenesulfonamide, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS), have been studied for their corrosion inhibition properties on iron surfaces. This is important for protecting metals in industrial applications (Kaya et al., 2016).

Chemical Reactions and Interactions

- Chemical Reactions : Studies on the reaction of dimethoxycarbene with compounds containing 2,5-dimethoxybenzenesulfonamide moieties have been conducted, providing insights into complex chemical processes and potential applications in synthetic chemistry (Mlostoń & Heimgartner, 2007).

Drug Development and Synthesis

Anticancer Agent Development : Research on derivatives of 2,5-dimethoxybenzenesulfonamide has contributed to the development of novel anticancer agents. For instance, the structure-activity relationship of certain compounds has been studied for their potential use in cancer treatment (Mun et al., 2012).

Medical Intermediates : The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in treating psychotic and schizophrenic psychosis, involves the use of 2,5-dimethoxybenzenesulfonamide derivatives (Zhimin, 2003).

Vaccine Adjuvants

- Vaccine Adjuvants : Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide have been identified as activators of innate immunity, showing potential as synthetic adjuvants for enhancing vaccine efficacy (Sato-Kaneko et al., 2021).

安全和危害

未来方向

属性

IUPAC Name |

2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHMYFWOECSGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172637 | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxybenzenesulfonamide | |

CAS RN |

19116-90-6 | |

| Record name | 2,5-Dimethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

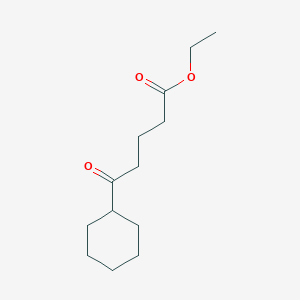

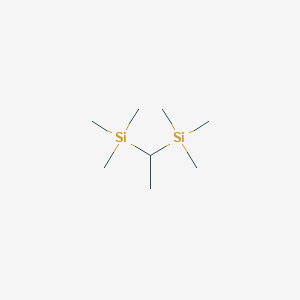

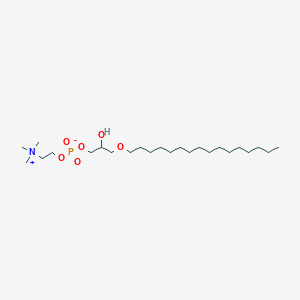

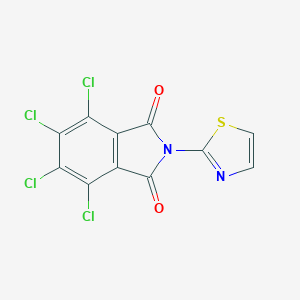

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

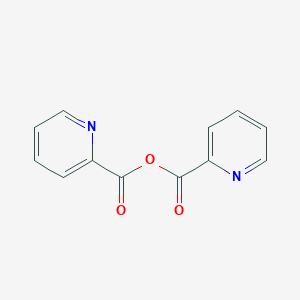

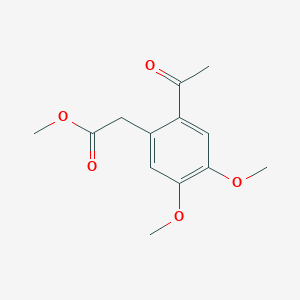

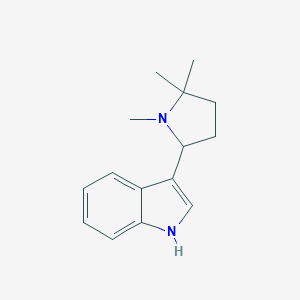

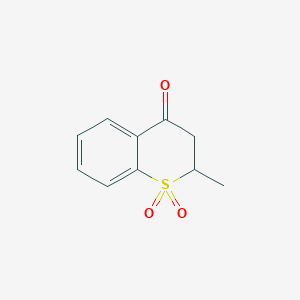

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)